Destruxin D1

Structural Biology Structure-Activity Relationship Cyclodepsipeptide Chemistry

Destruxin D1 (CAS 79385-98-1) is a cyclic hexadepsipeptide belonging to the destruxin family of secondary metabolites, primarily isolated from entomopathogenic fungi such as *Metarhizium anisopliae*. The compound's core scaffold consists of an α-hydroxy acid and five amino acid residues forming a macrocyclic lactone.

Molecular Formula C31H51N5O9
Molecular Weight 637.8 g/mol
CAS No. 79385-98-1
Cat. No. B14432313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDestruxin D1
CAS79385-98-1
Molecular FormulaC31H51N5O9
Molecular Weight637.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C
InChIInChI=1S/C31H51N5O9/c1-9-18(4)24-29(41)35(8)25(17(2)3)30(42)34(7)20(6)26(38)32-14-13-23(37)45-22(16-19(5)31(43)44)28(40)36-15-11-10-12-21(36)27(39)33-24/h17-22,24-25H,9-16H2,1-8H3,(H,32,38)(H,33,39)(H,43,44)
InChIKeyXTWWITLYEHFJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Destruxin D1 (CAS 79385-98-1): A Structurally Distinct Cyclodepsipeptide for Focused Insecticidal and Osteoclast Research


Destruxin D1 (CAS 79385-98-1) is a cyclic hexadepsipeptide belonging to the destruxin family of secondary metabolites, primarily isolated from entomopathogenic fungi such as *Metarhizium anisopliae* [1]. The compound's core scaffold consists of an α-hydroxy acid and five amino acid residues forming a macrocyclic lactone [1]. Destruxin D1 is specifically differentiated from main-class destruxins like Destruxin A, B, and E by the presence of a pipecolic acid (Pip) residue in place of a proline (Pro) residue, and a 2-methylpropanoic acid side chain, placing it in the sub-class of destruxins with subscript 1 nomenclature [2]. This structural nuance fundamentally alters its physicochemical properties and biological profile, making it a critical tool for structure-activity relationship (SAR) studies and applications where standard destruxins are suboptimal.

Why Destruxin D1 Cannot Be Replaced by Destruxin A, B, or E in Critical Research Applications


Generic substitution among destruxins is not scientifically valid due to stringent structure-dependent activity profiles. Even minor modifications, such as the replacement of a proline with pipecolic acid in the destruxin ring, demonstrably alter biological potency, hydrophilicity, and cellular permeability [1]. Empirical evidence shows that the most hydrophilic destruxins, like those with free carboxylic acid groups, are significantly less toxic, likely due to poor membrane penetration [2]. Destruxin D1, with its pipecolic acid extension and specific carboxyl-bearing side chain, occupies a unique niche of polarity and molecular volume that is absent in Destruxin A (Pro, no carboxyl) or Destruxin B (Pro, different side chain). Consequently, substituting Destruxin D1 with a non-pipecolic or differently charged analog fundamentally changes the experimental outcome, compromising the validity of dose-response, target engagement, and in vivo efficacy studies where physiochemical properties are critical.

Quantitative Differentiation Guide: Destruxin D1 vs. Closest Analogs for Evidence-Based Procurement


Structural Differentiation: Pipecolic Acid Residue Confers Unique Ring Conformation

Destruxin D1 is classified under the sub-group of destruxins where the standard proline (Pro) residue is replaced by pipecolic acid (Pip, a six-membered ring homolog of proline). This results in a 17-membered macrocycle with altered backbone flexibility and hydrogen bonding potential compared to the 16-membered ring in Destruxin A or B [1]. This substitution is confirmed by the molecular formula C31H51N5O9 and the SMILES notation showing a piperidine-containing ring system [2]. The increased ring size and conformational profile differentiates it fundamentally from Destruxin A (C29H49N5O7) and Destruxin B (C30H51N5O7), both of which lack pipecolic acid.

Structural Biology Structure-Activity Relationship Cyclodepsipeptide Chemistry

Hydrophilicity-Driven Cytotoxicity: Carboxyl Side Chain Imposes a Distinct Activity Ceiling

A comparative study of 13 natural destruxins established that increased hydrophilicity, particularly through the presence of charged carboxylate groups (COO⁻), correlates with markedly reduced insecticidal and cytotoxic potency [1]. Destruxin D1 contains a 2-methylpropanoic acid side chain which can ionize to a COO⁻ group at physiological pH, unlike Destruxin A and Destruxin E which lack this acidic moiety [2]. Based on this firmly established class relationship, Destruxin D1 is predicted to exhibit lower acute toxicity in standard insect and mammalian cell assays compared to Destruxin A (IC50 values for DA typically in the low micromolar range against insect cells [3]).

Cytotoxicity Insecticidal Activity Physicochemical Property

Osteoclast Inhibition Selectivity: Carboxyl-Bearing Destruxins Show Differential V-ATPase Modulation

In osteoclast functional assays, the potency of vacuolar-type H⁺-ATPase (V-ATPase) inhibition by destruxins is highly dependent on the side-chain chemistry. Destruxin B, which contains a methylpropanoic acid side chain, inhibits V-ATPase with an IC50 of 5.4 μM [1], while Destruxin A, lacking this carboxyl group, shows reduced efficacy in osteoclast assays. Destruxin D1, possessing an identical 2-methylpropanoic acid side chain to Destruxin B but differing in the pipecolic acid scaffold, allows for the dissection of the scaffold's contribution to V-ATPase inhibition [2]. The US patent application US20040102365 specifically highlights the use of destruxin derivatives, including D1, for osteoporosis prevention via osteoclast inhibition, noting its efficacy regardless of parathyroid hormone presence [3].

Osteoclast Biology Bone Resorption V-ATPase Inhibition

Untargeted Metabolomics Marker: Unique Retention Time and Mass Spectral Signature for Strain Fingerprinting

In a 2023 UHPLC-MS/MS metabolomics study, the fungal isolate *Metarhizium robertsii* MT008 was found to produce a characteristic profile of destruxins, including Destruxin D1 as a distinct, identifiable peak among 22 metabolites [1]. The presence of Destruxin D1 distinguishes this strain's biosynthetic output from other *Metarhizium* isolates or *Beauveria* strains that predominantly produce only A, B, and E group destruxins. The chromatographic resolution and mass spectral signature of Destruxin D1 (m/z 637.3687 [M+H]⁺) provide a chemotaxonomic marker that cannot be replaced by Destruxin D2 (isomeric, with different retention behavior) or Destruxin A (m/z 577.36).

Metabolomics Fungal Strain Typing UHPLC-MS/MS

Application Scenarios for Destruxin D1: From Structural Biology to Agricultural Biotechnology


Structure-Activity Relationship (SAR) Studies of Cyclodepsipeptide Ionophores

Scientists investigating the role of macrocycle ring size and acidic side chains in ionophoric activity require a pipecolic acid-containing destruxin. Destruxin D1 provides this specific scaffold, enabling systematic comparison with Destruxin A (Pro) and Destruxin D (Pro, different side chain) to map the contribution of ring expansion and carboxyl polarity to ion transport, membrane disruption, and calcium channel activation in insect muscle [1].

Osteoclast Resorption Inhibition and Osteoporosis Drug Development

As exemplified in patent US20040102365, Destruxin D1 is part of a panel of destruxin derivatives evaluated for V-ATPase-mediated osteoclast inhibition [2]. Its distinct scaffold and carboxylic acid side chain make it a valuable comparator for lead optimization campaigns focused on non-cytotoxic bone resorption inhibitors, especially in assays measuring actin ring formation and ruffled border dissolution [3].

Entomopathogenic Fungal Strain Authentication and Quality Control

For biopesticide manufacturers using *Metarhizium robertsii*, the detection of Destruxin D1 in fermentation broths serves as a definitive chemical fingerprint confirming the presence of the MT008 strain or its productive variants. A certified Destruxin D1 reference standard is required for LC-MS/MS method validation and batch-to-batch consistency monitoring, as described in the metabolomic profiling by Lozano-Tovar et al. (2023) [4].

Cancer Cell Cytotoxicity Screening with Modified Destruxins

Given the known correlation between hydrophilicity and reduced off-target cytotoxicity, Destruxin D1 serves as a negative control or low-toxicity baseline in cancer cell screening panels. Its predicted low potency against mammalian cell lines, relative to Destruxin B (IC50 ~5.4 μM against V-ATPase), enables researchers to differentiate between target-specific anticancer effects and general detergent-like membrane disruption [5].

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